Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

Overview

Description

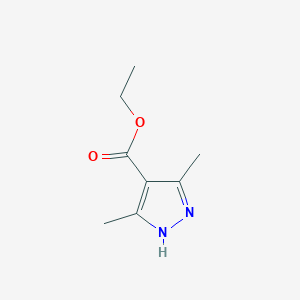

Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (CAS: 35691-93-1) is a pyrazole-based heterocyclic compound with the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol . Structurally, it features a pyrazole ring substituted with methyl groups at positions 3 and 5, and an ethyl ester group at position 4 (Figure 1). This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of agrochemicals (e.g., insecticides) and pharmaceuticals . Its synthesis typically involves cyclization reactions of ethyl acetoacetate with hydrazine hydrate under controlled conditions, achieving yields of ~75% .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Claisen Condensation and Cyclocondensation

A widely utilized approach for synthesizing pyrazole carboxylates involves the Claisen condensation of β-ketoesters with hydrazines. For ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, this would entail:

-

Formation of a β-ketoester intermediate : Diethyl oxalate reacts with acetone in the presence of a base (e.g., sodium ethoxide) to form ethyl 3-oxobutanoate. This intermediate is critical for introducing the carboxylate moiety at the pyrazole’s 4-position .

-

Cyclocondensation with methylhydrazine : The β-ketoester undergoes cyclization with methylhydrazine to construct the pyrazole ring. Temperature control during hydrazine addition (5–15°C) minimizes side reactions, while subsequent heating (40–50°C) ensures complete ring closure .

Reaction conditions :

-

Catalyst : Sodium ethoxide (0.45–0.5 equivalents relative to diethyl oxalate) .

-

Yield optimization : Excess acetone (0.42–0.45 equivalents) improves intermediate formation, while dichloromethane extraction enhances purity .

Methylation Strategies

Introducing methyl groups at the 3- and 5-positions requires selective methylation. A patent-pending method for analogous compounds employs dimethyl carbonate (DMC) as a methylating agent under alkaline conditions :

-

Substrate preparation : Ethyl 3-ethyl-5-pyrazolecarboxylate serves as the starting material.

-

Methylation : DMC (4–8 equivalents) reacts with the substrate in DMF using sodium hydride (NaH) as a base. Elevated temperatures (110°C) drive the reaction to completion within 4 hours .

Critical parameters :

-

NaH stoichiometry : 0.8 g of NaH per 50 mmol substrate maximizes methylation efficiency .

-

Solvent recovery : Reduced-pressure distillation removes unreacted DMC and DMF, simplifying purification .

Optimization of Reaction Conditions

Temperature and Solvent Effects

Polar aprotic solvents like DMF stabilize intermediates during cyclocondensation, while ethanol’s moderate polarity suits Claisen condensation . Excessive solvent volumes dilute reactive species, necessitating a balance between reaction efficiency and material costs.

Catalytic Systems and Reagent Ratios

Base selection :

-

Sodium ethoxide : Preferred for Claisen condensation due to its strong deprotonation capacity .

-

Sodium hydride : Ideal for methylation reactions, as it generates methoxide ions in situ .

Reagent stoichiometry :

-

DMC excess : 4–8 equivalents relative to substrate ensures complete methylation .

-

Hydrazine control : Slow addition (5–15°C) prevents exothermic side reactions .

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems for the Claisen condensation step improves heat dissipation and reaction uniformity, critical for large-scale batches . Key advantages include:

-

Reduced thermal degradation : Precise temperature control (±2°C) maintains product integrity.

-

Higher throughput : Automated reagent feeding minimizes downtime.

Purification Techniques

| Method | Application | Efficiency | Source |

|---|---|---|---|

| Reduced-pressure distillation | Solvent removal Product isolation | 90–95% recovery | |

| Recrystallization | Final purification | Purity >98% |

Industrial workflows often combine distillation with recrystallization using ethyl acetate/hexane mixtures to achieve pharmaceutical-grade purity .

Chemical Reactions Analysis

3,5-Dimethyl-1h-Pyrazole-4-Carboxylic Acid Ethyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and alcohols . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,5-Dimethyl-1h-Pyrazole-4-Carboxylic Acid Ethyl Ester has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the development of bioactive compounds. In medicine, it is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities . In industry, it is utilized in the production of various chemical intermediates and specialty chemicals .

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1h-Pyrazole-4-Carboxylic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. One known target is the enzyme cAMP-specific 3’,5’-cyclic phosphodiesterase 4D, which plays a role in regulating intracellular levels of cyclic AMP . By inhibiting this enzyme, the compound can modulate various cellular processes and exert its biological effects.

Comparison with Similar Compounds

Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate belongs to a broader class of pyrazole carboxylates, where structural variations at the 1-position (N-substituent) significantly influence physicochemical and biological properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Pyrazole Carboxylates

Key Findings

Synthetic Flexibility :

- The unsubstituted derivative (35691-93-1) is synthesized via cyclization of ethyl acetoacetate and hydrazine hydrate .

- Aryl-substituted analogs (e.g., 4-bromophenyl) require transition metal-catalyzed cross-coupling (e.g., Cu(OAc)₂ in DMF) .

Physicochemical Properties :

- Lipophilicity : Aryl substituents (e.g., 4-methoxyphenyl ) increase logP values, enhancing membrane permeability.

- Solubility : The hydrochloride salt (1305320-57-3) exhibits improved aqueous solubility compared to the neutral ester .

Biological Activity: Aryl groups (e.g., 4-bromophenyl ) enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors.

Safety Profiles :

- Bromophenyl and dichlorophenyl derivatives are classified as toxic (skin/eye irritants) , whereas the unsubstituted ester has milder hazards .

Biological Activity

Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (EDMPC) is an organic compound belonging to the class of pyrazole carboxylic acid derivatives. Its structure consists of a five-membered pyrazole ring with two nitrogen atoms and a carboxylic acid group, which makes it a versatile precursor in medicinal chemistry and agricultural applications. This article explores the biological activities associated with EDMPC, including its potential therapeutic effects and mechanisms of action.

- Molecular Formula : C₈H₁₀N₂O₂

- Molecular Weight : Approximately 166.18 g/mol

Biological Activities

EDMPC exhibits several biological activities, making it a compound of interest in pharmaceutical research. The following sections detail its key activities:

1. Anti-inflammatory Properties

Studies have indicated that EDMPC has potential anti-inflammatory effects. It has been shown to modulate the MAPK/ERK signaling pathway, which plays a crucial role in regulating cell proliferation and differentiation. In vitro studies demonstrated that EDMPC could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its therapeutic potential in treating inflammatory diseases .

2. Antimicrobial Activity

EDMPC has been investigated for its antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives of EDMPC have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.49 to 31.25 μg/ml depending on the specific derivative and bacterial strain tested .

The biological activity of EDMPC is primarily attributed to its interactions with various enzymes and proteins:

- Enzyme Inhibition : EDMPC has been reported to inhibit acetylcholinesterase, an enzyme critical for neurotransmission in the nervous system. This inhibition enhances cholinergic signaling, which can be beneficial in conditions like Alzheimer's disease.

- Cellular Effects : The compound influences cellular metabolism and gene expression by interacting with key signaling pathways, thereby affecting processes such as apoptosis and cell survival .

Case Studies

Several studies have explored the biological efficacy of EDMPC and its derivatives:

- Study on Inflammatory Response : A study evaluated the anti-inflammatory effects of EDMPC in a carrageenan-induced rat paw edema model. The results showed that EDMPC significantly reduced edema compared to control groups, demonstrating its potential as an anti-inflammatory agent .

- Antimicrobial Evaluation : A series of pyrazole derivatives synthesized from EDMPC were tested for antimicrobial activity against various bacterial strains. Notably, one derivative exhibited an MIC comparable to standard antibiotics, indicating its potential as a new antimicrobial agent .

Comparative Analysis of Pyrazole Derivatives

To further understand the biological activity of EDMPC, a comparison with similar compounds was conducted:

Q & A

Q. Basic: What are the recommended synthetic routes for Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with hydrazine derivatives. For example, ethyl acetoacetate reacts with methyl hydrazine in the presence of a formamide dimethyl acetal (DMF-DMA) to form the pyrazole ring, followed by esterification . Optimization involves controlling temperature (80–100°C), solvent choice (e.g., ethanol or DCM), and stoichiometric ratios of reactants. Post-synthesis purification via silica gel chromatography or recrystallization improves yield and purity.

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR : and NMR identify proton environments (e.g., methyl groups at δ ~2.3 ppm, ester carbonyl at δ ~165 ppm) and carbon backbone .

- IR : Stretching frequencies for ester C=O (~1700 cm) and pyrazole N-H (~3200 cm) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 182 for [M]) validate molecular weight .

Q. Basic: What safety protocols are critical when handling this compound?

- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Storage : Store at -20°C for long-term stability; short-term use at 2–8°C is acceptable .

- Waste Disposal : Segregate organic waste and neutralize acidic byproducts before disposal via certified hazardous waste services .

Q. Advanced: How can density-functional theory (DFT) predict the electronic structure and reactivity of this compound?

DFT with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately calculates molecular orbitals, electrostatic potentials, and Fukui indices. These predict nucleophilic/electrophilic sites, such as the pyrazole N-atoms and ester carbonyl, guiding derivatization strategies . Basis sets like 6-311G(d,p) are recommended for geometry optimization and vibrational frequency analysis .

Q. Advanced: What crystallographic strategies resolve low-resolution data for derivatives of this compound?

- Data Collection : Use high-flux synchrotron sources or low-temperature (100 K) measurements to enhance diffraction quality .

- Structure Solution : Employ direct methods (e.g., SHELXT) and refine with SHELXL, incorporating anisotropic displacement parameters for non-H atoms .

- Validation : Check for R-factor convergence (<5%), electron density residuals, and Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H⋯O bonds) .

Q. Advanced: How do steric/electronic effects influence substitution reactions in pyrazole derivatives?

The 3,5-dimethyl groups create steric hindrance, directing electrophiles to the N1 position. Electron-withdrawing ester groups at C4 deactivate the ring, favoring nucleophilic attacks at C5. Computational studies (e.g., NBO analysis) quantify charge distribution, while Hammett constants correlate substituent effects with reaction rates .

Q. Advanced: What in silico methods evaluate bioactivity potential in drug discovery?

- Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., cyclooxygenase for anti-inflammatory activity) .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~2.1 for blood-brain barrier penetration) and toxicity profiles .

- QSAR Models : Corrogate substituent variations (e.g., ester vs. carboxylic acid) with IC values to optimize bioactivity .

Properties

IUPAC Name |

ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5(2)9-10-6(7)3/h4H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKARVLFIJPHQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189206 | |

| Record name | 4-Pyrazolecarboxylic acid, 3,5-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35691-93-1 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3,5-dimethyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35691-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035691931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrazolecarboxylic acid, 3,5-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS3UNU86DP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.